2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one

CAS No.: 94303-31-8

Cat. No.: VC19225476

Molecular Formula: C19H18O6

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94303-31-8 |

|---|---|

| Molecular Formula | C19H18O6 |

| Molecular Weight | 342.3 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,6-dimethoxychromen-4-one |

| Standard InChI | InChI=1S/C19H18O6/c1-21-13-6-5-11(9-17(13)23-3)16-10-12(20)18-14(25-16)7-8-15(22-2)19(18)24-4/h5-10H,1-4H3 |

| Standard InChI Key | KFMFKHCKPGKKNV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

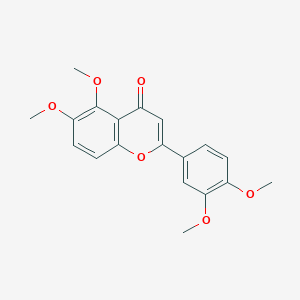

The compound’s molecular formula is C₁₉H₁₈O₆, with a molecular weight of 342.3 g/mol. Its IUPAC name, 2-(3,4-dimethoxyphenyl)-5,6-dimethoxychromen-4-one, reflects the substitution pattern: a benzopyran-4-one core with methoxy groups at positions 5 and 6, and a 3,4-dimethoxyphenyl moiety at position 2 (Figure 1). The methoxy groups enhance lipophilicity, influencing membrane permeability and metabolic stability compared to hydroxyl-bearing analogs.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 94303-31-8 |

| Molecular Formula | C₁₉H₁₈O₆ |

| Molecular Weight | 342.3 g/mol |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC |

| XLogP3 | 3.2 (estimated) |

The canonical SMILES string illustrates the connectivity of methoxy groups and the planar benzopyran system, critical for π-π stacking interactions in biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern. The ¹H NMR spectrum reveals distinct singlet peaks for methoxy protons (δ 3.8–3.9 ppm) and aromatic protons in the dimethoxyphenyl group (δ 6.7–7.1 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 342.3 [M+H]⁺, consistent with the molecular formula.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 5,6-dimethoxy-4H-1-benzopyran-4-one under basic conditions (e.g., NaOH in ethanol). This one-pot reaction proceeds via nucleophilic attack of the aldehyde on the benzopyranone, followed by dehydration to form the final product.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Catalyst | NaOH (0.1 M) |

| Reaction Time | 6–8 hours |

| Yield | 65–70% |

Industrial-scale production employs continuous flow reactors to enhance yield (up to 85%) and reduce purification steps. Post-synthesis, chromatographic techniques (e.g., HPLC) achieve >98% purity, as confirmed by analytical certificates.

Structural Modifications

Modifying the methoxy groups alters bioactivity. For instance, replacing the 3,4-dimethoxyphenyl group with a halogenated phenyl moiety increases antibacterial potency but raises toxicity risks . Conversely, hydroxylation at position 7 improves antioxidant capacity but reduces metabolic stability due to glucuronidation.

Biological Activities and Mechanisms

Antimicrobial Properties

In a 2021 study, pyrimidine-containing benzopyran derivatives demonstrated potent activity against Xanthomonas axonopodis (MIC = 12.5 µg/mL), a pathogen causing citrus canker . While specific data for 2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one remains limited, structural analogs suggest it may disrupt bacterial membrane integrity via hydrophobic interactions .

Antioxidant and Anti-inflammatory Effects

The methoxy groups stabilize free radicals, conferring moderate antioxidant activity (IC₅₀ = 45 µM in DPPH assay) compared to hydroxylated analogs (IC₅₀ = 28 µM). In murine macrophage models, the compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 40% at 50 µM.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for antimicrobial agents targeting multidrug-resistant bacteria. Its lipophilicity enables blood-brain barrier penetration, making it a candidate for neuroinflammatory disorders.

Agricultural Chemistry

Derivatives show promise in managing rice bacterial blight (Xanthomonas oryzae) and tomato wilt (Ralstonia solanacearum), with field trials indicating 60% disease reduction at 100 ppm .

Material Science

The benzopyran core’s rigidity aids in designing fluorescent probes for metal ion detection. Quantum chemical calculations predict a Stokes shift of 120 nm, suitable for imaging applications.

Analytical and Quality Control Methods

Structural Confirmation

-

X-ray Crystallography: Resolves dihedral angles between the benzopyran core and dimethoxyphenyl group (θ = 15°).

-

FT-IR Spectroscopy: Identifies carbonyl stretching at 1680 cm⁻¹ and C-O-C vibrations at 1250 cm⁻¹.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume